![molecular formula C17H12F3N3O2 B2500068 5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-42-6](/img/structure/B2500068.png)
5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. Pyrazolones are known for their various biological activities and applications in pharmaceutical chemistry. The compound is structurally related to several other pyrazolone derivatives that have been studied for their chemical properties and potential applications.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of phenylhydrazine with 1,3-dicarbonyl compounds to form the pyrazolone ring, followed by various modifications to introduce different substituents. For example, the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives has been achieved using a one-pot, three-component approach involving 5-methyl-2,4-dihydro-3H-pyrazol-3-one, aromatic aldehydes, and ZnO nanoparticles as a catalyst under microwave irradiation . This method could potentially be adapted for the synthesis of the compound by using the appropriate trifluoromethoxy-substituted aniline as the aromatic aldehyde component.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal structure of a related compound, 5-methyl-2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one, was determined using X-ray single-crystal diffraction . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also provide insights into the molecular structure, vibrational frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including condensation with malononitrile to yield dicyanomethylene-substituted pyrazolones , and reactions with amines and phenols to form substituted pyrazolones . Schiff base formation is another common reaction, as seen in the synthesis of Schiff bases of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives, such as melting points, solubility, and stability, can be characterized experimentally. These compounds often exhibit interesting optical properties, such as absorption wavelengths and fluorescence, which can be studied using UV-Vis spectroscopy. Theoretical calculations can predict properties like dipole moments, hyperpolarizability, and molecular electrostatic potential, which are relevant for understanding reactivity and non-linear optical applications . Additionally, pyrazolone derivatives have been evaluated for their antioxidant, antimicrobial, and larvicidal activities, indicating their potential in medicinal chemistry .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including pyrazolines and their derivatives, have been extensively studied due to their diverse biological activities and potential therapeutic applications. For example, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing a wide range of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This demonstrates the versatility of pyrazoline derivatives in synthesizing various classes of heterocyclic compounds and dyes, suggesting potential utility for the specified compound in similar synthetic and application contexts (Gomaa & Ali, 2020).
Antimicrobial and Pharmaceutical Potential
Parmar, Vala, and Patel (2023) discussed the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, indicating the broader synthetic applications of such scaffolds in medicinal and pharmaceutical industries. This highlights the potential for the specified compound to be explored in similar synthetic pathways, leveraging hybrid catalysts for the development of biologically active molecules (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry and Nanotechnology
In the realm of supramolecular chemistry and nanotechnology, benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile supramolecular building blocks. Cantekin, de Greef, and Palmans (2012) described the utilization of BTAs in applications ranging from nanotechnology to polymer processing and biomedical applications, driven by their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by H-bonding. While the specific compound is not a BTA, the principles of supramolecular assembly and the potential for creating ordered structures may be relevant for exploring its applications in similar fields (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)25-13-8-6-12(7-9-13)21-10-14-15(22-23-16(14)24)11-4-2-1-3-5-11/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDHGRVIVDPMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

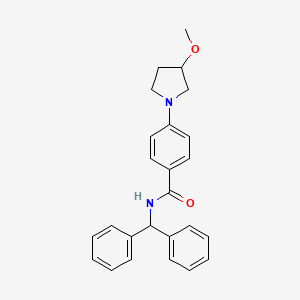
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)
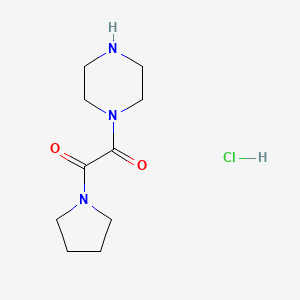
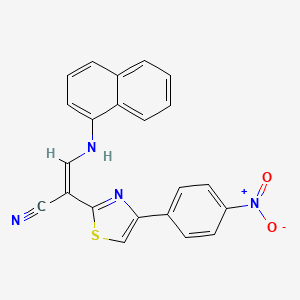
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
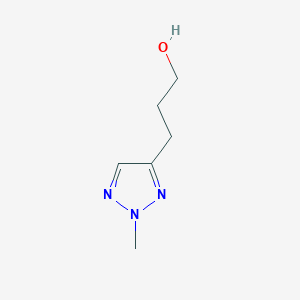
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
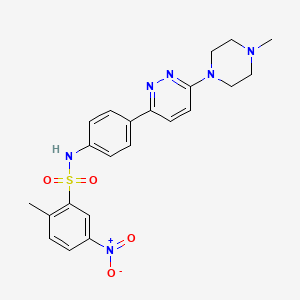
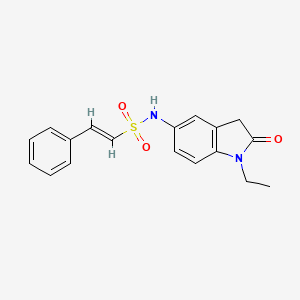
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
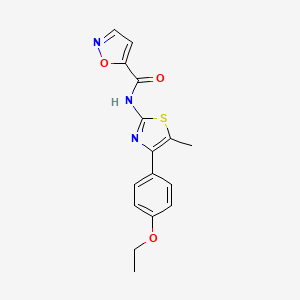
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)